CAY10505 was developed by researchers aiming to create more effective treatments for respiratory diseases. As a phosphodiesterase 4 inhibitor, it falls under the category of anti-inflammatory agents, specifically targeting the pathways involved in the degradation of cyclic adenosine monophosphate, which is crucial for regulating inflammation and immune responses.
The synthesis of CAY10505 involves several steps that utilize standard organic chemistry techniques. While specific proprietary methods may not be publicly detailed, the general approach typically includes:
The synthesis pathways often require precise control of reaction conditions, including temperature and pH, to ensure high yields and purity of the final product. Analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are typically used to confirm the identity and purity of CAY10505.
CAY10505 possesses a complex molecular structure characterized by specific functional groups that confer its biological activity. The molecular formula is typically represented as C₁₃H₁₅N₃O₄S, indicating the presence of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms.
CAY10505 undergoes various chemical reactions that can affect its stability and reactivity:
Understanding these reactions is vital for optimizing formulations that maintain the stability and efficacy of CAY10505 in therapeutic applications.
CAY10505 exerts its effects primarily through the inhibition of phosphodiesterase 4, leading to increased levels of cyclic adenosine monophosphate within cells. This increase results in:
Data from preclinical studies indicate significant reductions in inflammatory markers following treatment with CAY10505.
CAY10505 is typically characterized by:
Key chemical properties include:
CAY10505 has potential applications in several areas:
CAY10505 (5-[[5-(4-fluorophenyl)-2-furanyl]methylene]-2,4-thiazolidinedione) is a potent and selective inhibitor of phosphoinositide 3-kinase gamma (PI3Kγ), exhibiting an IC₅₀ of 30 nM in neuronal cellular models [1]. Its selectivity arises from competitive ATP-binding dynamics within the kinase domain, where it preferentially occupies the catalytic cleft of PI3Kγ over other class I isoforms (PI3Kα, β, δ). Biochemical assays confirm >100-fold selectivity for PI3Kγ compared to class IA isoforms, attributed to unique interactions with the PI3Kγ-specific "alkyl-induced pocket"—a structural niche absent in other isoforms [7] [10]. This selectivity is critical for minimizing off-target effects in hematopoietic cells, where PI3Kγ is predominantly expressed [9]. In vitro kinase profiling using ADP-Glo luminescent assays further validates its specificity, showing negligible inhibition of unrelated kinases at concentrations ≤10 µM [3].
The binding mode of CAY10505 to PI3Kγ involves key residues within the ATP-binding site. Molecular docking and dynamics simulations reveal hydrogen bonding with Val882 and hydrophobic interactions with Trp812 and Ile831 of the PI3Kγ catalytic subunit. These interactions stabilize the inhibitor in a conformation that sterically hinders ATP entry [7]. Notably, the 4-fluorophenyl moiety of CAY10505 projects into a hydrophobic subpocket lined by PI3Kγ-specific residues (e.g., Lys833), a region exhibiting conformational flexibility in other isoforms. This interaction disrupts phosphotransferase activity by misaligning critical catalytic residues [5] [10]. Mutagenesis studies confirm that substitution of Val882 reduces CAY10505 binding affinity by >80%, underscoring its role as a structural anchor [7].
Table 1: Structural Determinants of CAY10505-PI3Kγ Binding
| Binding Site Region | Key Residues | Interaction Type | Functional Impact |
|---|---|---|---|
| ATP-binding cleft | Val882 | Hydrogen bonding | Anchors inhibitor core |
| Hydrophobic pocket | Trp812, Ile831 | Van der Waals | Enhances affinity |
| Selectivity pocket | Lys833 | Hydrophobic | Blocks ATP access |
CAY10505 exhibits cell-type-dependent inhibitory potency, reflecting variable PI3Kγ expression and activation states:
Table 2: Cellular IC₅₀ Profiling of CAY10505
| Cell Type/Tissue | Assay Endpoint | IC₅₀/Effective Concentration | Biological Outcome |
|---|---|---|---|
| Neurons | p-Akt inhibition | 30 nM | Blocks PI3Kγ/Akt signaling |
| Multiple myeloma cells | Cell viability (annexin V/PI) | 10 µM | Induces apoptosis |
| MCF7 breast cancer cells | Proliferation (SRB assay) | 36.9 µM | Weak antiproliferative effect |
| Rat aortic endothelium | Acetylcholine-induced relaxation | 200 nM | Restores vasorelaxation |
Mechanistic Correlates of Potency Variability:The divergent IC₅₀ values stem from:
Table 3: Comparative IC₅₀ of CAY10505 Across PI3K Isoforms
| PI3K Isoform | IC₅₀ (Cell-Free Assay) | Selectivity vs. PI3Kγ | Assay Method |
|---|---|---|---|
| PI3Kγ | 30 nM | 1-fold (reference) | ADP-Glo luminescent assay |
| PI3Kα | >3 µM | >100-fold | ADP-Glo luminescent assay |
| PI3Kβ | >5 µM | >166-fold | ADP-Glo luminescent assay |
| PI3Kδ | >2 µM | >66-fold | ADP-Glo luminescent assay |
CAS No.: 2198-92-7
CAS No.: 81129-73-9
CAS No.: 27973-72-4
CAS No.: 948557-12-8